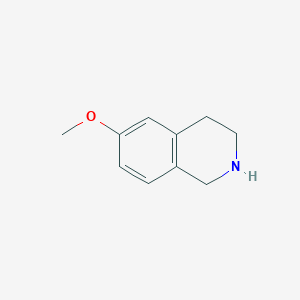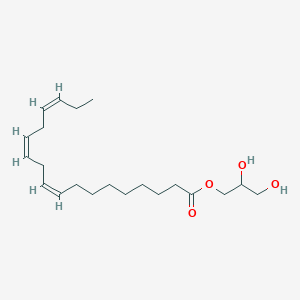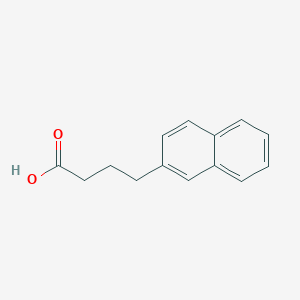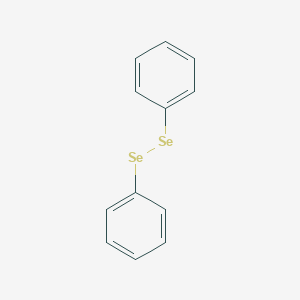
Diphenyl diselenide
Overview
Description
Diphenyl diselenide is a chemical compound with the formula (C6H5)2Se2, abbreviated Ph2Se2 . This orange-colored solid is the oxidized derivative of benzeneselenol and is used as a source of the PhSe unit in organic synthesis .
Synthesis Analysis
Diphenyl diselenide is prepared by the oxidation of benzeneselenoate, the conjugate base of benzeneselenol which is generated via the Grignard reagent . The synthesis of diselenides was performed by a simple and efficient synthetic route .Molecular Structure Analysis
The molecule has idealized C2-symmetry, like hydrogen peroxide and related molecules. The Se-Se bond length is 2.29 Å, the C-Se-Se-C dihedral angle is 82°, and the C-Se-Se angles are near 110° .Chemical Reactions Analysis
A characteristic reaction of Ph2Se2 is its reduction . Diphenyl diselenide can also undergo radical addition reactions . It is reactive with a wide range of organic nucleophiles, electrophiles, and radicals .Physical And Chemical Properties Analysis
Diphenyl diselenide has a molecular weight of 312.1 g/mol . It appears as yellow crystals with a density of 1.84 g/cm3 . It is insoluble in water but soluble in other solvents like dichloromethane, THF, and hot hexane .Scientific Research Applications
Neuroprotection in Chemotherapy
DPDS has been studied for its potential to mitigate neurotoxicity induced by chemotherapy drugs like doxorubicin. Research indicates that DPDS can reduce inflammation, oxidative injury, and caspase-3 activation, which are common pathways leading to neurotoxicity. In rat models, DPDS administration resulted in improved behavioral outcomes and biochemical markers, suggesting its role in protecting brain cells during cancer treatment .
Anti-Tumoral Activity
DPDS exhibits anti-tumoral effects, as demonstrated in various studies. It has shown effectiveness against breast cancer cells (MCF-7) and colon cancer, suggesting its potential as a therapeutic agent. The compound’s ability to induce apoptosis in cancer cells while sparing healthy cells makes it a promising candidate for further research in cancer therapy .
Antioxidant Properties
The compound’s antioxidant activity is significant in combating oxidative stress, which is a common factor in many diseases. DPDS can oxidize various thiols, which are crucial in protecting biological systems against oxidative injury. This property is beneficial in designing strategies for the pharmacological use of DPDS in conditions associated with free-radical-induced damage .
Anti-Inflammatory Effects
DPDS has been reported to have anti-inflammatory properties. It can modulate inflammatory responses, which is beneficial in treating conditions where inflammation plays a key role. This includes diseases like arthritis, where DPDS could potentially be used to reduce joint inflammation and pain .
Thiol Oxidase-Like Activity
Apart from its antioxidant activity, DPDS can oxidize biologically significant mono and di-thiols. This activity is important in the context of cellular signaling and gene expression regulation, where thiols are involved. The kinetics of thiol oxidation by DPDS have been studied across various pH conditions, providing insights into its pharmacological applications .
Synthesis of Organoselenium Compounds
In the field of synthetic chemistry, DPDS is used in the methoxyselenenylation of alkenes, dihydroxylation of double bonds, and hydrothiolation of terminal alkynes. It serves as a precursor for synthesizing unsymmetrical diorganyl selenides and other selenium-containing compounds, which have diverse applications in pharmaceuticals and materials science .
Mechanism of Action
Target of Action
Diphenyl diselenide (PhSe)2 is a redox-active molecule known for its prominent cardiovascular effects . It primarily targets the SARS-CoV-2 main and papain-like proteases, Mpro and PLpro, which are essential for viral replication . These proteases have no equivalent enzymatic analogues in humans and thus no similar cleavage specificity, implying that their inhibition will likely have low toxicity .
Mode of Action
Diphenyl diselenide interacts with its targets in a unique way. It has been found to positively impact mitochondrial oxidative capacity, as assessed by respirometry, and is associated with changes in mitochondrial cellular dynamics . It also induces the nuclear translocation of NRF2 in both glucose and galactose media . Furthermore, it has been found to react with a thiolate nucleophile, leading to the breaking of the selenium–selenium (Se–Se) bond . This process has fundamental importance in biological environments and provides a rationale to analyze the so-called thiol modifier effect of diselenides, which may be exploited in pharmacology and toxicology .
Biochemical Pathways
Diphenyl diselenide affects several biochemical pathways. It has been found to activate the Nrf2/Keap1 pathway, which plays a crucial role in cellular defense against oxidative stress . It also inhibits the MAPK/NFκB pathways in HBZY-1 cells . Moreover, it strongly induces the expression of genes controlling mitochondrial antioxidant capacity and glutathione synthesis and recycling in glucose media .
Pharmacokinetics
It’s known that the molecule has idealized c2-symmetry, like hydrogen peroxide and related molecules . The Se-Se bond length of 2.29 Å, the C-Se-Se-C dihedral angle is 82°, and the C-Se-Se angles are near 110° . These properties might influence its absorption, distribution, metabolism, and excretion, but more research is needed to fully understand its pharmacokinetics.
Result of Action
Diphenyl diselenide has several molecular and cellular effects. It has been found to attenuate oxidative stress by activating the Nrf2/Keap1 pathway . It also alleviates inflammation via inhibiting the MAPK/NFκB pathways in HBZY-1 cells . Moreover, it has been found to induce apoptotic cell death .
Action Environment
The action of Diphenyl diselenide can be influenced by environmental factors. For instance, its effects on redox-bioenergetic cellular pathways can vary under glycolytic or oxidative conditions . Additionally, the solvent used can affect the 77Se NMR chemical shift of diphenyl diselenides . These findings underscore the critical influence of the cellular metabolic status and the environment on the antioxidant capacity of redox-active molecules such as Diphenyl diselenide .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(phenyldiselanyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Se2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWZCHLUQSHMCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Se][Se]C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Se2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061864 | |
| Record name | Diselenide, diphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenyl diselenide | |
CAS RN |
1666-13-3 | |
| Record name | Diphenyl diselenide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1666-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenyldiselenide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001666133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenyl diselenide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49763 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diselenide, diphenyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diselenide, diphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenyl diselenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.256 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPHENYL DISELENIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ATU3Z459Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does diphenyl diselenide exert its antioxidant effects?
A1: Diphenyl diselenide exhibits antioxidant properties primarily through two mechanisms:
- Glutathione peroxidase (GPx) Mimicry: [, , ] DPDS can act as a mimic of the enzyme glutathione peroxidase, catalyzing the reduction of harmful peroxides using reduced glutathione as a substrate.
- Thioredoxin Reductase (TrxR) Substrate: [] Research indicates that DPDS can also serve as a substrate for mammalian thioredoxin reductase. TrxR plays a vital role in maintaining cellular redox balance by reducing oxidized thioredoxin, which in turn reduces other proteins and enzymes involved in antioxidant defense.
Q2: Does diphenyl diselenide exhibit selectivity towards specific thiol-containing molecules?
A2: Yes, research suggests that diphenyl diselenide displays selectivity in its interactions with thiols. Studies have shown that it preferentially oxidizes cysteine and dithiothreitol at physiological pH, while exhibiting weaker reactivity with glutathione and dimercaptosuccinic acid. This selectivity is believed to be independent of thiol pKa. []
Q3: What is the relationship between the thiol oxidase-like activity of diphenyl diselenide and its pharmacological effects?
A3: Research suggests that a controlled oxidation of specific thiol-containing molecules, particularly high molecular weight thiols, by diphenyl diselenide could contribute to its pharmacological effects. This indicates a delicate balance between its potential as a therapeutic agent and its inherent toxicity. []
Q4: What are the downstream effects of diphenyl diselenide on gene expression related to oxidative stress?
A4: Diphenyl diselenide has been shown to modulate the gene expression of several antioxidant enzymes. In a study using hypothyroid rats, DPDS supplementation normalized changes in mRNA expression of catalase, superoxide dismutase isoforms (SOD-1, SOD-2, SOD-3), glutathione peroxidase isoforms (GPx-1, GPx-4), and thioredoxin reductase isoforms (TrxR-1, TrxR-2) in the cerebral cortex, hippocampus, and striatum. [, ]
Q5: How does diphenyl diselenide affect mitochondrial function in the presence of methylmercury?
A5: Methylmercury is known to induce mitochondrial dysfunction and oxidative stress. Studies have shown that diphenyl diselenide can protect against methylmercury-induced mitochondrial dysfunction by preventing the decrease in mitochondrial activity and reducing lipid peroxidation. This protective effect is attributed to the thiol peroxidase activity of DPDS. [, ]
Q6: What is the molecular formula and weight of diphenyl diselenide?
A6: The molecular formula of diphenyl diselenide is C12H10Se2, and its molecular weight is 312.11 g/mol. []
Q7: How stable is diphenyl diselenide, and are there any formulation strategies to improve its stability and bioavailability?
A7: While specific stability data is not provided in the research, diphenyl diselenide is known to be sensitive to light and air. Formulation strategies are currently being investigated to enhance its stability and bioavailability.
Q8: What are the safety considerations and regulations surrounding the use of diphenyl diselenide?
A8: Diphenyl diselenide is a potent compound, and its use should adhere to strict safety regulations. Proper handling, storage, and disposal procedures must be followed to minimize risks.
Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of diphenyl diselenide?
A9: A study on sheep revealed that after intravenous administration of diphenyl diselenide, selenium accumulated predominantly in the liver, followed by the brain and kidneys. This suggests that DPDS is metabolized and selenium is distributed to various organs. []
Q10: Has diphenyl diselenide demonstrated efficacy in any in vivo models of disease?
A10: Research has shown promising results in several in vivo models:
- Hypercholesterolemia: In rabbits fed a high-cholesterol diet, diphenyl diselenide supplementation significantly reduced serum cholesterol levels and oxidative stress markers in various tissues. []
- Alloxan-Induced Diabetes: While showing toxicity at high doses, acute treatment with DPDS reduced hyperglycemia in alloxan-induced diabetic rats, although it did not improve the decreased activity of delta-aminolevulinate dehydratase (δ-ALA-D). []
- Acute Liver Failure: Pretreatment with p-methoxy-diphenyl diselenide, a derivative of DPDS, protected mice against liver damage induced by lipopolysaccharide and D-galactosamine. []
- Passive Immunity Transfer in Calves: Maternal supplementation with diphenyl diselenide during the prepartum period significantly increased immunoglobulin G levels in calves, indicating improved passive immunity transfer and potential benefits for calf health. [, ]
Q11: What is the effect of diphenyl diselenide on δ-aminolevulinate dehydratase (δ-ALA-D) activity?
A11: Diphenyl diselenide has been shown to inhibit δ-ALA-D activity in various tissues, including liver, kidney, and brain, both in vitro and in vivo. This inhibition is attributed to DPDS's interaction with thiol groups present in the enzyme. [, , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







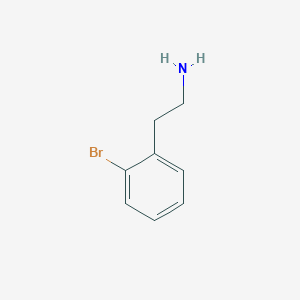


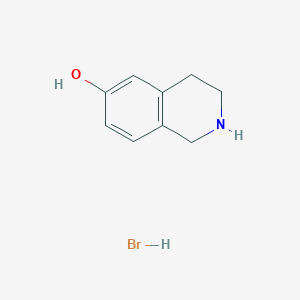
![5-Chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B104603.png)
